Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)-

Description

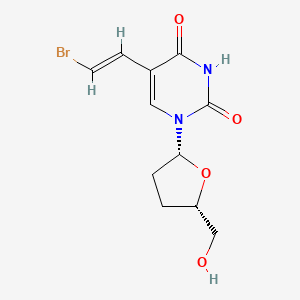

Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- (Brivudine or BVDU) is a synthetic nucleoside analog with the IUPAC name (E)-5-(2-bromovinyl)-2'-deoxyuridine. Its molecular formula is C₁₁H₁₃BrN₂O₅ (MW: 333.13 g/mol) . The compound features a bromoethenyl group at the 5-position of the uracil base and a 2'-deoxyribose sugar moiety. BVDU is a potent antiviral agent, primarily targeting herpesviruses (e.g., herpes simplex virus type 1 and varicella-zoster virus) by inhibiting viral DNA polymerase through competitive incorporation into DNA, leading to chain termination .

Properties

CAS No. |

105879-56-9 |

|---|---|

Molecular Formula |

C11H13BrN2O4 |

Molecular Weight |

317.14 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O4/c12-4-3-7-5-14(11(17)13-10(7)16)9-2-1-8(6-15)18-9/h3-5,8-9,15H,1-2,6H2,(H,13,16,17)/b4-3+/t8-,9+/m0/s1 |

InChI Key |

GNPJGARNDWVTPX-DXMIZCBPSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)/C=C/Br |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)C=CBr |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Cross-Coupling Reactions

A prominent method involves palladium-catalyzed direct arylation or vinylation of 5-halo uridine derivatives:

- Starting material: 5-halo uridine or 5-halo-2',3'-dideoxyuridine.

- Catalyst system: Pd(0) or Pd(II) complexes, often with phosphine ligands.

- Reagents: Vinyl bromide or vinyl stannanes as coupling partners.

- Conditions: Use of bases such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to facilitate coupling.

- Outcome: Formation of 5-(2-bromoethenyl) substitution with high regio- and stereoselectivity favoring the (E)-isomer.

This method avoids the use of organometallic reagents in some cases by direct C-H activation and coupling, improving atom economy and reducing side reactions.

Halovinylation via Hydrosulfonylation and Nucleophilic Substitution

Another approach involves:

- Hydrosulfonylation of 5-ethynyluracil nucleosides with tosyl hydrazide in the presence of FeBr3 catalyst to form 5-(β-bromo)vinyl sulfonyl uracil intermediates.

- Subsequent nucleophilic substitution of the sulfonyl group with methanolic ammonia or other nucleophiles to yield the 5-(2-bromoethenyl) uridine derivatives.

- This method allows for the introduction of the bromoethenyl group with control over the (E)-configuration and functionalization at the 5-position.

Knoevenagel Condensation and Related Reactions

- The vinyl side chain can be introduced by condensation reactions such as the Knoevenagel reaction between 5-formyl uridine derivatives and active methylene compounds.

- Subsequent halogenation of the vinyl group with bromine or brominating agents yields the 5-(2-bromoethenyl) substitution.

- This method requires careful control of reaction conditions to maintain the (E)-configuration and avoid side reactions such as Michael additions or cyclizations.

Reaction Conditions and Purification

- Temperature: Reactions are typically conducted at mild to moderate temperatures (room temperature to 80°C) to preserve stereochemistry.

- Solvents: Common solvents include DMF, DMSO, or acetonitrile for cross-coupling; methanol or ethanol for nucleophilic substitution.

- Purification: Final products are purified by crystallization, column chromatography, or preparative HPLC to achieve high purity suitable for biological testing.

- Yield: Optimized protocols report moderate to high yields (50-85%) depending on the method and scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Type | Conditions | Outcome/Notes |

|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | 5-halo uridine derivatives | Pd catalyst, TBAF, vinyl bromide | Heck, Suzuki, Stille coupling | Mild heating, inert atmosphere | High regio- and stereoselectivity; (E)-isomer |

| Hydrosulfonylation + substitution | 5-ethynyluracil nucleosides | FeBr3, tosyl hydrazide, NH3 | Hydrosulfonylation, nucleophilic substitution | Room temp to 50°C | Efficient (E)-bromoethenyl installation |

| Knoevenagel condensation + halogenation | 5-formyl uridine derivatives | Active methylene compounds, bromine | Condensation, halogenation | Controlled temp, pH | Requires careful control to avoid side reactions |

Research Findings and Mechanistic Insights

- Pd-catalyzed direct arylation avoids pre-formed organometallic reagents, enhancing synthetic efficiency and reducing waste.

- Fe(III)-mediated hydrosulfonylation proceeds via radical or electrophilic addition mechanisms, enabling selective functionalization at the 5-position.

- The (E)-configuration is thermodynamically favored and can be selectively obtained by controlling reaction kinetics and steric factors during vinylation and halogenation steps.

- Nucleophilic substitution on vinyl sulfonyl intermediates proceeds via an addition-elimination mechanism, allowing introduction of various nucleophiles for further functionalization.

Chemical Reactions Analysis

Hydrogermylation Reactions

BVDU undergoes radical-mediated hydrogermylation with trialkyl- or triaryl-germanes (e.g., Ph₃GeH) to form Z-configured 5-(2-germylvinyl) derivatives (Fig. 1A). This reaction is stereoselective (>85% Z) and tolerates diverse germanes ( ).

Key outcomes :

-

Products : (Z)-5-(2-Triphenylgermylvinyl)-2',3'-dideoxyuridine (72% yield)

-

Byproducts : 5-(2-Germylacetyl)uridine forms via oxygen trapping of radical intermediates (≤15% yield) ( ).

Pd-Catalyzed Cross-Coupling

The bromovinyl group participates in Stille- and Suzuki-type couplings with aryl/heteroaryl partners (Fig. 1B). For example:

-

Reaction with phenylboronic acid yields 5-styryl derivatives (55–60% yield) ( ).

-

Coupling with allyl(triphenyl)germane forms biaryl derivatives under SbF₅/TBAF catalysis ( ).

Nucleophilic Substitution

The vinylic bromine atom is susceptible to nucleophilic displacement (Fig. 1C):

-

Ammonolysis : Forms (E)-5-vinyl-2',3'-dideoxyuridine (88% yield) ( ).

-

Thiol addition : Generates β-thioether derivatives (e.g., with benzylthiol, 70% yield) ( ).

Biological Interactions and Metabolites

BVDU acts as a DNA polymerase inhibitor via phosphorylation to its triphosphate form, competing with thymidine triphosphate ( ). Key metabolic pathways include:

-

Phosphorylation : By viral thymidine kinase (selectivity index >300 for HSV-1) ( ).

-

Dehalogenation : Liver enzymes convert BVDU to (E)-5-vinyl-2',3'-dideoxyuridine ( ).

Comparative antiviral activity :

| Virus | IC₅₀ (μM) | Selectivity Index | Source |

|---|---|---|---|

| HSV-1 | 0.003 | 350 | |

| VZV | 0.02 | 200 | |

| EBV | 1.4 | 7 |

Stability and Degradation Pathways

BVDU decomposes under acidic conditions (pH <3) via:

Scientific Research Applications

Synthesis Techniques

The synthesis of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- typically involves several chemical modification techniques. Notably, palladium-catalyzed reactions and nucleophilic substitutions are common methods used to introduce the bromoethenyl group at the 5-position of uridine derivatives. These methods allow for the efficient production of this compound with high yields and purity levels .

Antiviral Properties

One of the primary applications of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- is its antiviral activity against herpes simplex virus (HSV). Studies have shown that this compound exhibits potent antiviral effects, making it a candidate for further development as an anti-HSV therapeutic agent. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis .

Anticancer Activity

Uridine analogs have been explored for their anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- against HSV, researchers found that it significantly reduced viral titers in infected cell cultures. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting its potential for clinical application in treating HSV infections .

Case Study 2: Anticancer Research

Another research project focused on the anticancer effects of this uridine derivative involved testing its activity against breast cancer cell lines. The results indicated that treatment with Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- led to a notable decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as a chemotherapeutic agent .

| Compound | IC50 (µM) | Activity | Target |

|---|---|---|---|

| Uridine, 5-(2-bromoethenyl) | <10 | Antiviral | Herpes Simplex Virus |

| Other Nucleoside Analogues | >20 | Variable | Various Cancer Cell Lines |

Mechanism of Action

The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand and thereby inhibiting viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. This selective inhibition of viral replication makes it a promising candidate for antiviral therapy.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological activities:

Key Structural and Mechanistic Differences

Base Modifications: BVDU and its analogs (e.g., 5-(perylen-3-ylethynyl)uridine) feature 5-position substitutions on uracil. The bromoethenyl group in BVDU enhances viral polymerase selectivity, while bulky perylene derivatives target RNA viruses . 5-Benzyluracils (e.g., 5-(3-phenoxybenzyl)uracil) lack a sugar moiety, acting as non-nucleoside inhibitors of uridine phosphorylase .

Sugar Modifications: 2'-Deoxy vs. Dideoxy/Didehydro: BVDU (2'-deoxy) relies on viral kinases for activation, whereas 2',3'-dideoxy (ddNs) or didehydro (ddeNs) analogs like ddeThd exhibit broader antiretroviral activity but require host phosphorylation . 3'-Substituents: 3'-azido or amino groups in BVDU triphosphates block DNA elongation, enhancing chain termination .

Target Specificity :

Pharmacological and Therapeutic Profiles

Biological Activity

Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, commonly known as Brivudine, is a nucleoside analog that exhibits significant antiviral properties. This compound is particularly noted for its efficacy against various viral infections, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₃BrN₂O₅

- Molecular Weight : 333.135 g/mol

- CAS Number : 69304-47-8

- Melting Point : 165°C

- Boiling Point : 382.9°C at 760 mmHg

- Density : 1.9 g/cm³

Brivudine acts primarily as a thymidine analogue. Its mechanism involves the following steps:

- Incorporation into Viral DNA : Brivudine is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA during replication.

- Inhibition of DNA Polymerase : The compound inhibits viral DNA polymerases, leading to termination of the growing DNA strand and thus preventing viral replication .

- Selective Activity Against VZV : Studies indicate that Brivudine has a stronger antiviral effect against VZV compared to other reference compounds like acyclovir and penciclovir, likely due to its competitive inhibition mechanism .

Antiviral Efficacy

Brivudine has been shown to exhibit potent antiviral activity against:

- Herpes Simplex Virus Type 1 (HSV-1) : It selectively inhibits HSV-1 replication with an IC50 value indicating effective concentration levels necessary for significant antiviral activity .

- Varicella-Zoster Virus (VZV) : Clinical trials demonstrate that Brivudine significantly reduces the duration of new blister formation in herpes zoster patients compared to acyclovir .

Case Studies

- Clinical Efficacy in Herpes Zoster :

- Toxicology and Safety Profile :

Comparative Biological Activity Table

| Compound | Target Virus | IC50 (µM) | Clinical Application |

|---|---|---|---|

| Brivudine | HSV-1 | ~0.15 | Treatment of herpes zoster |

| Acyclovir | HSV-1 | ~0.5 | Standard treatment for HSV |

| Penciclovir | VZV | ~0.3 | Treatment for varicella |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-5-(2-bromoethenyl)-2',3'-dideoxyuridine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Heck coupling or palladium-catalyzed cross-coupling reactions. Key steps include protecting the uridine’s sugar moiety to prevent undesired side reactions and optimizing solvent systems (e.g., DMF or THF) and temperature (80–120°C). Yield improvements are achieved by controlling stoichiometry of bromoethenyl precursors and using ligands like triphenylphosphine to stabilize transition metals . Characterization via NMR (¹H, ¹³C) and HPLC purity analysis is critical for validating synthetic success .

Q. How do researchers confirm the (E)-configuration of the bromoethenyl group in this compound?

- Methodological Answer : The (E)-configuration is confirmed using NOESY NMR to detect spatial proximity between the bromoethenyl proton and specific sugar protons. Additionally, X-ray crystallography provides definitive evidence of stereochemistry by resolving bond angles and spatial arrangement . Computational methods (e.g., DFT calculations) can predict stability differences between (E) and (Z) isomers, corroborating experimental data .

Q. What standard analytical techniques are used to assess purity and stability?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 260 nm for uridine analogs). Stability studies under varying pH and temperature conditions employ LC-MS to monitor degradation products. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR identifies functional group integrity (e.g., C-Br stretching at ~550 cm⁻¹) .

Advanced Research Questions

Q. How does the bromoethenyl moiety influence the compound’s biological activity compared to non-halogenated analogs?

- Methodological Answer : The bromoethenyl group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Comparative cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking studies reveal its binding affinity to targets like thymidylate synthase. Mechanistic studies using radiolabeled (³H or ¹⁴C) compounds track metabolic incorporation into DNA/RNA .

Q. What computational strategies predict the compound’s reactivity in nucleoside analog prodrug design?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian at B3LYP/6-31G* level) model transition states for bromoethenyl group reactions. Molecular dynamics simulations assess solvation effects and conformational flexibility in enzyme binding pockets. Machine learning models trained on halogenated nucleoside datasets predict metabolic stability and toxicity profiles .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Contradictions arise from variability in cell line expression of metabolic enzymes (e.g., deoxycytidine kinase). Systematic analysis includes:

- Dose-response curves to compare IC₅₀ values.

- Gene knockdown (siRNA) or pharmacological inhibition of key enzymes to identify metabolic activation pathways.

- Transcriptomic profiling (RNA-seq) to correlate sensitivity with gene expression patterns .

Q. What crystallographic methods elucidate intermolecular interactions in solid-state structures?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves hydrogen bonding (e.g., N-H···O) and halogen bonding (C-Br···π) networks. Hirshfeld surface analysis quantifies interaction contributions, while PLATON software checks for voids and packing efficiency. Temperature-dependent crystallography (100–300 K) assesses thermal stability .

Experimental Design & Data Analysis

Q. How to design a study evaluating the compound’s incorporation into viral genomes?

- Methodological Answer :

In vitro transcription assays with viral polymerases (e.g., HIV-1 RT) and radiolabeled compound to measure incorporation efficiency.

Next-generation sequencing of viral progeny to identify mutation hotspots induced by mismatched base pairing.

Molecular modeling (e.g., PyMOL) to visualize steric clashes caused by the bromoethenyl group in polymerase active sites .

Q. What statistical approaches validate reproducibility in synthesis and bioactivity studies?

- Methodological Answer :

- Design of Experiments (DoE) for reaction optimization (e.g., Box-Behnken design to test temperature, solvent, and catalyst interactions).

- Bland-Altman plots to assess inter-lab variability in cytotoxicity data.

- Meta-analysis of published IC₅₀ values using random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.